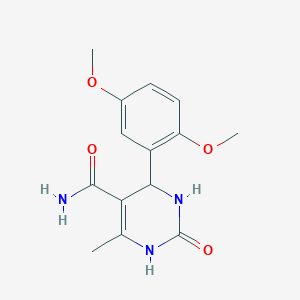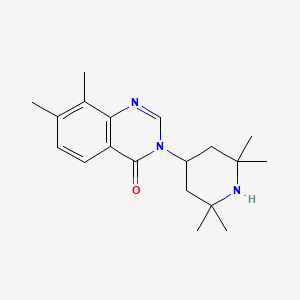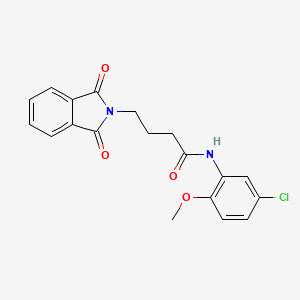
4-(5-溴-2,3-二甲氧基苯基)-N,N-二乙基-6-甲基-2-硫代-1,2,3,4-四氢-5-嘧啶甲酰胺
描述
4-(5-bromo-2,3-dimethoxyphenyl)-N,N-diethyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C18H24BrN3O3S and its molecular weight is 442.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(5-bromo-2,3-dimethoxyphenyl)-N,N-diethyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is 441.07218 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(5-bromo-2,3-dimethoxyphenyl)-N,N-diethyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-bromo-2,3-dimethoxyphenyl)-N,N-diethyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症研究中的嘧啶类似物
嘧啶类似物(例如溴脱氧尿苷 (BrdUrd))已广泛用于癌症研究。BrdUrd 是一种溴化的嘧啶衍生物,可整合到增殖细胞的 DNA 中,从而可以通过体内给药研究人类恶性肿瘤中的细胞动力学。此方法结合流式细胞术,能够在同一组织样本上测量 DNA 合成时间和 BrdUrd 标记指数,为临床试验提供有价值的数据,这些试验专注于增殖参数在计划放疗和/或化疗中的预后相关性 (Riccardi 等,1988)。
环境和职业接触
对多溴联苯醚 (PBDE) 的研究(其与该化合物中溴化成分具有结构相似性)突出了对环境和职业接触的担忧。研究发现,作为阻燃剂使用的 PBDE 已成为普遍存在于环境中的污染物,导致包括特定行业工人和普通公众在内的各种人群接触。这些研究强调了了解此类化学物质的接触途径和潜在健康影响的必要性 (Sjödin 等,1999)。
精神活性物质研究
对精神活性物质的研究提供了对溴化苯乙胺的药理和毒理学特征的见解,这些特征可能与感兴趣的化合物具有一些结构特征。这些研究有助于理解这些物质作用的潜在机制,包括它们与神经递质系统的相互作用以及与其使用相关的潜在风险。此类研究对于为有关物质相关障碍和中毒管理的公共卫生政策和临床实践提供信息至关重要 (Adamowicz 等,2013)。
作用机制
Target of Action
The primary target of this compound is the dopamine receptors . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the complex neural pathways that regulate functions such as mood, reward, and motor control .
Mode of Action
The compound exhibits agonistic activity on the dopamine receptors . As an agonist, it binds to and activates these receptors, mimicking the effect of the natural neurotransmitter, dopamine . This can result in a variety of physiological responses, depending on the specific type of dopamine receptor and its location in the CNS .
Biochemical Pathways
The activation of dopamine receptors triggers a cascade of biochemical reactions within the neuron. For instance, the D1 family of dopamine receptors, when activated, stimulates the production of cyclic adenosine monophosphate (cAMP), a secondary messenger that plays a key role in many cellular processes . On the other hand, the D2 family of receptors can inhibit the production of cAMP .
Pharmacokinetics
It is suggested that due to its high log p value, it should easily cross the blood-brain barrier . This is crucial for its activity, as the dopamine receptors it targets are located within the CNS .
Result of Action
The activation of dopamine receptors by this compound can have a variety of effects at the molecular and cellular level, depending on the specific receptor subtype and its location. For instance, it may modulate the activity of neurons in certain brain regions, influencing behaviors such as mood and motor control .
属性
IUPAC Name |
4-(5-bromo-2,3-dimethoxyphenyl)-N,N-diethyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3O3S/c1-6-22(7-2)17(23)14-10(3)20-18(26)21-15(14)12-8-11(19)9-13(24-4)16(12)25-5/h8-9,15H,6-7H2,1-5H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOVSOFDRGSKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(NC(=S)NC1C2=C(C(=CC(=C2)Br)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4050274.png)
![methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B4050284.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine oxalate](/img/structure/B4050296.png)
![4-({5-[1-(1,3-thiazol-4-ylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine](/img/structure/B4050307.png)

![4-[(benzylthio)acetyl]-2,6-dimethylmorpholine](/img/structure/B4050323.png)
![4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4050331.png)
![N-[4-(butylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4050335.png)

![methyl {3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4050358.png)
![9-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one](/img/structure/B4050359.png)
![N-[2-(butan-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4050364.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone](/img/structure/B4050368.png)
